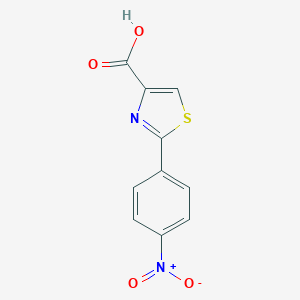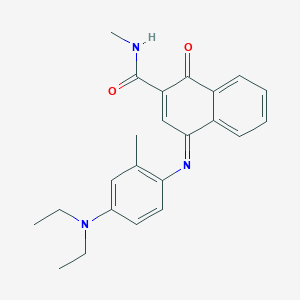
(R)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate
Übersicht
Beschreibung
Methyl pyrrolidine-1-carboxylate and Methyl pyrrolidine-2-carboxylate are structurally similar to the compound you’re asking about . They are cyclic amines with a carboxylate group attached. These compounds are often used in organic synthesis .
Synthesis Analysis
Pyrrolidines can be synthesized through various methods. One efficient method involves the N-heterocyclization of primary amines with diols . Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors .
Molecular Structure Analysis
The molecular formula of Methyl pyrrolidine-1-carboxylate is C6H11NO2 . It has a molecular weight of 129.16 g/mol . The InChI key is UWHWNFVVODLFIQ-UHFFFAOYSA-N .
Chemical Reactions Analysis
Pyrrolidines can undergo various chemical reactions. For instance, they can participate in C(sp3)-H alkylation and arylation of amides and thioethers employing simple aryl or alkyl halides .
Physical And Chemical Properties Analysis
Methyl pyrrolidine-1-carboxylate has a molecular weight of 129.16 g/mol . It has a topological polar surface area of 29.5 Ų . It has a complexity of 108 .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Drug Development
®-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate: serves as a versatile scaffold in organic synthesis and drug development . Researchers have explored its potential as a building block for creating novel molecules with specific biological activities. By strategically modifying the substituents on the pyrrolidine ring, scientists can tailor its reactivity and optimize its pharmacological properties.
Anticancer Activity
While specific studies on this compound’s anticancer properties are limited, related imidazo [1,2-a]pyrazines have shown promise. Researchers have synthesized derivatives and evaluated their in-vitro anticancer activity against human cancer cell lines. Further exploration of this compound’s potential as an anticancer agent is warranted .
CO2 Fixation
In recent years, chiral pyrrolidine-functionalized compounds have been investigated for their ability to catalyze CO2 fixation reactions. For example, an open Zn(II) site in a related compound acts as an efficient catalyst for CO2 cyclic addition, leading to the formation of high-value chiral cyclic carbonates with excellent yields and enantioselectivity .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl (2R)-2-[(4-methylphenyl)sulfonyloxymethyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5S/c1-13-7-9-15(10-8-13)24(20,21)22-12-14-6-5-11-18(14)16(19)23-17(2,3)4/h7-10,14H,5-6,11-12H2,1-4H3/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVOPDINJSHSBZ-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCN2C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2CCCN2C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471947 | |
| Record name | (R)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
128510-88-3 | |
| Record name | (R)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(4-Methylphenyl)sulfonylazetidin-3-yl] 4-methylbenzenesulfonate](/img/structure/B176111.png)
![3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B176113.png)







![[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate](/img/structure/B176144.png)



